molecular formula C14H6N4O12 B091566 Bis(2,4-dinitrophenyl) oxalate CAS No. 16536-30-4

Bis(2,4-dinitrophenyl) oxalate

Cat. No.: B091566
CAS No.: 16536-30-4
M. Wt: 422.22 g/mol
InChI Key: CBZOGAWUNMFXFQ-UHFFFAOYSA-N
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Description

Table 1: Comparative Properties of DNPO and Other Common Oxalate Esters

Property DNPO TCPO TDPO
Chemical Formula C₁₄H₆N₄O₁₂ C₁₄H₄Cl₆O₄ Variable
Molecular Weight 422.22 g/mol 446.90 g/mol Variable
Leaving Group 2,4-dinitrophenol 2,4,6-trichlorophenol 4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenol
Reactivity with H₂O₂ High Moderate Moderate
Water Solubility Low Very Low Moderate
Optimal pH Range 5-7 6-8 5-7
Catalyst Requirement Less dependent on catalysts More dependent on catalysts Moderate catalyst dependency
Primary Applications Glow sticks, Analytical detection Analytical chemistry HPLC detection in aqueous buffers

Properties

IUPAC Name

bis(2,4-dinitrophenyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N4O12/c19-13(29-11-3-1-7(15(21)22)5-9(11)17(25)26)14(20)30-12-4-2-8(16(23)24)6-10(12)18(27)28/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZOGAWUNMFXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167934
Record name Bis(2,4-dinitrophenyl) oxalate
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Molecular Weight

422.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16536-30-4
Record name Bis(2,4-dinitrophenyl) oxalate
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Record name Bis(2,4-dinitrophenyl) oxalate
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Record name Bis(2,4-dinitrophenyl) oxalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4-dinitrophenyl) Oxalate [Chemiluminescence reagent for the determination of fluorescent compounds by HPLC and FIA]
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Record name BIS(2,4-DINITROPHENYL) OXALATE
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Preparation Methods

Reaction Mechanism and Stoichiometry

Oxalyl chloride reacts with two equivalents of 2,4-dinitrophenol to form DNPO, with hydrochloric acid as a byproduct. Triethylamine (TEA) is typically added to neutralize HCl, shifting the equilibrium toward ester formation:

ClC(O)C(O)Cl+2HO-C6H3(NO2)2TEADNPO+2HCl\text{ClC(O)C(O)Cl} + 2 \, \text{HO-C}6\text{H}3(\text{NO}2)2 \xrightarrow{\text{TEA}} \text{DNPO} + 2 \, \text{HCl}

Experimental Procedure

  • Reagents :

    • Oxalyl chloride (1.0 equiv)

    • 2,4-Dinitrophenol (2.2 equiv, 10% excess to ensure complete reaction)

    • Triethylamine (2.2 equiv)

    • Anhydrous benzene or toluene (solvent)

  • Steps :

    • Dissolve 2,4-dinitrophenol and TEA in dry benzene under nitrogen at 5–8°C.

    • Add oxalyl chloride dropwise over 30 minutes.

    • Stir for 3–4 hours until precipitation completes.

    • Filter and recrystallize from benzene/hexane (1:1) to obtain pale yellow crystals.

  • Yield : ~70–80% (literature values vary due to solvent purity and temperature control).

Solvent Systems and Their Impact on Reaction Efficiency

The choice of solvent critically influences reaction rate, yield, and DNPO solubility. Comparative data from key studies are summarized in Table 1.

Table 1: Solvent Performance in DNPO Synthesis

SolventDielectric ConstantReaction Time (h)Yield (%)Purity (HPLC)
Benzene2.33.07897.0
Toluene2.43.57596.5
Acetonitrile37.51.56594.2
Dichloromethane8.92.07295.8

Data compiled from.

  • Benzene/Toluene : Preferred for high yields but require strict anhydrous conditions. Benzene’s toxicity has led to substitution with toluene in industrial settings.

  • Acetonitrile : Accelerates reaction but reduces yield due to partial DNPO hydrolysis.

  • Dichloromethane : Balances reaction speed and yield but complicates purification.

Catalytic Optimization: Role of Bases and Additives

Triethylamine is the standard base, but alternative catalysts have been explored to enhance efficiency (Table 2).

Table 2: Catalytic Systems for DNPO Synthesis

CatalystLoading (equiv)Temperature (°C)Yield (%)
Triethylamine2.25–878
Pyridine3.02568
Imidazole1.50–572
DBU (1,8-Diazabicycloundec-7-ene)1.01081

Data from.

  • DBU : Demonstrated superior performance by minimizing side reactions (e.g., oxalyl chloride dimerization).

  • Low-Temperature Catalysis : Reactions below 10°C improve selectivity but require extended stirring times.

Purification and Characterization

Recrystallization Protocols

  • Solvent Pair : Benzene/hexane (1:1) achieves 97% purity.

  • Alternative : Ethyl acetate/petroleum ether (gradient elution) reduces residual TEA contamination.

Analytical Confirmation

  • Melting Point : 189–190°C (lit. 189–190°C).

  • FT-IR : Peaks at 1,780 cm⁻¹ (C=O stretch) and 1,530 cm⁻¹ (NO₂ asymmetric stretch).

  • ¹H NMR (DMSO-d₆): δ 9.02 (d, 2H, aromatic), 8.54 (dd, 2H, aromatic), 8.32 (d, 2H, aromatic).

Scalability and Industrial Production

Industrial synthesis (e.g., Fujifilm Wako) adopts the following modifications:

  • Continuous Flow Reactors : Reduce reaction time to 1.5 hours with 85% yield.

  • In Situ HCl Removal : Molecular sieves or gas purging minimize base usage.

  • Quality Control : HPLC assays ensure ≥97% purity for biochemical applications .

Chemical Reactions Analysis

Hydrolysis and Methanolysis Pathways

DNPO undergoes stepwise decomposition in aqueous and methanolic environments. In acetonitrile–water mixtures ([H₂O] ≤ 2.78 mol dm⁻³), hydrolysis proceeds via a B<sub>AC</sub>3 mechanism:

  • First step : Hydrolysis of one ester group to form 2,4-dinitrophenyl hydrogen oxalate.

  • Second step : Rapid degradation of the intermediate, likely through decarboxylation/decarbonylation rather than further hydrolysis .

In methanolic acetonitrile (1.67 mol dm⁻³ methanol), methanolysis follows consecutive kinetics:

StepRate Constant Ratio (k₁/k₂)Dominant Pathway
1~60Methanolysis of first ester group
21Slower decomposition of monoester

Imidazole-Catalyzed Decomposition

Imidazole accelerates DNPO decomposition via nucleophilic substitution, releasing two 2,4-dinitrophenol molecules and forming 1,1'-oxalyldiimidazole (ODI) . Key kinetic differences compared to TCPO include:

ParameterDNPOTCPO
Order in imidazole First-orderSecond-order
Activation Energy +12.0 ± 0.6 kJ/mol -6.2 ± 0.3 kJ/mol
Rate-determining step Addition to acyl groupPhenol release

This divergence arises from DNPO’s electron-withdrawing nitro groups lowering the activation barrier for acyl addition .

Chemiluminescence Mechanisms

DNPO reacts with H₂O₂ to generate chemiluminescence (CL) via transient intermediates:

  • Dioxetanedione formation : DNPO reacts with H₂O₂ to form high-energy 1,2-dioxetanedione .

  • Fluorophore excitation : Energy transfer to fluorophores (e.g., perylene, Pyronin Y) produces light .

Key CL characteristics under varied H₂O₂ concentrations:

H₂O₂ ConcentrationCL ProfileEmission Maximum
LowFast-decaying curve420 nm
HighSlow-decaying curve245–345 nm

Recent studies demonstrate DNPO’s utility in detecting cysteamine (LOD: 7.8 × 10⁻⁹ mol L⁻¹) using Pyronin Y as a fluorophore .

Impurity Effects and Reaction Reproducibility

Trace impurities significantly alter DNPO’s reactivity:

  • Accelerators : Methylamine (1 µM) and 2,4-dinitrophenol (1 µM) increase reaction rates by >50% .

  • Inhibitors : Nitrobenzene (recrystallization solvent) retards decomposition .

Reproducibility requires ultra-pure DNPO due to autocatalysis by 2,4-dinitrophenol—a reaction byproduct .

Scientific Research Applications

Chemiluminescence Reagent

DNPO is primarily known for its application as a chemiluminescence reagent . It generates light through chemical reactions, making it valuable for various analytical techniques.

  • Mechanism of Action : The chemiluminescence produced by DNPO occurs when it is oxidized by hydrogen peroxide in the presence of polycyclic aromatic hydrocarbons. This reaction can be monitored using spectroscopic methods, allowing for detailed kinetic studies .
  • Applications in Detection : DNPO has been effectively used in the detection of fluorescent compounds such as dansylalanine through flow injection analysis (FIA). This method enhances sensitivity and specificity in detecting trace amounts of analytes .

Analytical Chemistry

In analytical chemistry, DNPO serves as a crucial tool for detecting and quantifying various compounds.

  • High-Performance Liquid Chromatography (HPLC) : DNPO is utilized in HPLC systems for the detection of fluorescent derivatives of amines and amino acids. It allows for the determination of compounds like dopamine and norepinephrine by converting them into highly fluorescent derivatives .
  • Kinetic Studies : The kinetics of DNPO's reactions have been studied extensively. For example, the imidazole-catalyzed decomposition of DNPO has been investigated using stopped-flow techniques to determine pseudo-first-order rate constants under varying conditions .

Organic Synthesis

Beyond its analytical applications, DNPO plays a role in organic synthesis.

  • Synthesis of Dioxetanedione : DNPO is a precursor to 1,2-dioxetanedione, which is used in glow sticks and other luminescent materials. This property highlights its significance in developing new materials with photonic applications .
  • Detection of Alcohols and Amines : DNPO is employed in organic synthesis for detecting alcohols and amines through reactions that yield measurable luminescence, facilitating the identification and quantification of these compounds .

Case Studies and Research Findings

Several studies have documented the effectiveness of DNPO in various applications:

StudyApplicationFindings
Analytical Chemistry (1983)Detection of fluorescent compoundsDemonstrated the utility of DNPO in flow injection analysis for sensitive detection
Kinetics Study (1996)Imidazole-catalyzed decompositionProvided insights into reaction mechanisms and kinetics using stopped-flow techniques
Organic Synthesis Review (2005)Synthesis and characterizationDiscussed the role of DNPO in synthesizing dinitrogen pentoxide and its implications for explosive materials

Mechanism of Action

The chemiluminescent reaction of bis(2,4-dinitrophenyl) oxalate involves the formation of 1,2-dioxetanedione, which decomposes to produce light. The reaction mechanism includes the following steps:

Comparison with Similar Compounds

Bis(2,4,6-Trichlorophenyl) Oxalate (TCPO)

Key Properties

  • Formula : C₁₄H₄Cl₆O₄
  • CAS No.: 1165-91-9
  • Purity : ≥98%
  • Mechanism : Similar to DNPO, TCPO reacts with H₂O₂ to produce 1,2-dioxetanedione .

Bis(2,4,5-Trichloro-6-(pentyloxycarbonyl)phenyl) Oxalate

Key Properties

  • Structure : Contains pentyloxycarbonyl and chlorine substituents.
  • Toxicity: Produces toxic phenolic byproducts, similar to DNPO and TCPO .

Differentiation

  • The pentyloxycarbonyl group enhances hydrophobicity, making this compound suitable for organic-phase CL assays. However, its niche applications limit widespread adoption compared to DNPO and TCPO .

Schaap’s Adamantylidene-Dioxetanes

Key Properties

  • Structure : Adamantane-based dioxetanes.
  • Biocompatibility : Demonstrated in cellular and murine studies, unlike DNPO and TCPO .

Advantages

  • Lower Toxicity: Non-toxic decomposition products make them suitable for in vivo imaging .
  • Signal Duration : Longer-lasting luminescence compared to oxalate esters.

Limitations

  • Cost and Synthesis : Complex synthesis pathways limit scalability .

Research Findings and Challenges

  • DNPO’s Paradoxical Reactivity : Despite nitro groups’ electron-withdrawing nature, DNPO’s reaction with H₂O₂ is slower than TCPO. This suggests steric hindrance from the 2,4-dinitrophenyl groups or competing reaction pathways .
  • Standardization Issues: DNPO-based CL assays for porphyrins require photodetectors with narrow sensitivity ranges (~630 nm) to optimize signal-to-noise ratios .
  • Environmental Impact: Both DNPO and TCPO produce hazardous phenolic waste, necessitating stringent disposal protocols .

Biological Activity

Bis(2,4-dinitrophenyl) oxalate (DNPO) is a synthetic organic compound primarily recognized for its chemiluminescent properties and applications in analytical chemistry. This article explores the biological activity of DNPO, focusing on its mechanisms of action, applications in detection methods, and safety considerations.

  • Chemical Formula : C₁₄H₆N₄O₁₂
  • CAS Number : 16536-30-4
  • Molecular Weight : 342.22 g/mol

DNPO is characterized by two 2,4-dinitrophenyl groups attached to an oxalate moiety. Its structure facilitates interactions with various substrates, making it a valuable reagent in chemiluminescence.

DNPO undergoes a chemiluminescent reaction when oxidized by hydrogen peroxide (H₂O₂) in the presence of catalysts such as sodium salicylate. This reaction results in the formation of a dioxetanedione intermediate that emits light upon decomposition. The efficiency of this process can be influenced by various factors including the concentration of reactants and the presence of fluorophores such as Pyronin Y, which can enhance the emission intensity and broaden the emission spectrum .

Biological Applications

  • Detection Methods :
    • Chemiluminescence : DNPO is utilized in chemiluminescent assays to detect low concentrations of biological compounds. For instance, it has been successfully applied to detect cysteamine in pharmaceuticals with a detection limit as low as 7.8×109mol L7.8\times 10^{-9}\,\text{mol L} .
    • Flow Injection Analysis : DNPO serves as a reagent for detecting fluorescent compounds, showcasing its versatility in analytical chemistry .
  • Case Studies :
    • A study demonstrated that DNPO could effectively detect dopamine and norepinephrine derivatives by converting them into fluorescent cyanobenz[f]isoindole derivatives using high-performance liquid chromatography coupled with chemiluminescence detection .
    • Research indicated that variations in H₂O₂ and DNPO concentrations lead to distinct chemiluminescence decay profiles, which can be exploited for quantitative analysis .

Safety and Toxicology

DNPO is classified as a hazardous substance due to its potential to cause skin irritation and respiratory issues upon exposure. The compound is known to irritate the eyes and skin, necessitating appropriate safety precautions during handling .

Hazard Classification:

  • Eye Irritation : Category 2
  • Skin Irritation : Category 2
  • Specific Target Organ Toxicity (Single Exposure) : Category 3 (Respiratory system)

Summary of Research Findings

The following table summarizes key findings from various studies on DNPO:

StudyFocusKey Findings
Chemiluminescence DetectionDeveloped a method for detecting dansylalanine using DNPO as a chemiluminescent reagent.
Cysteamine DetectionAchieved high sensitivity for cysteamine detection with a linear range from 3×1083\times 10^{-8} to 7.5×106mol L7.5\times 10^{-6}\,\text{mol L}.
Reaction KineticsObserved distinct emission maxima in chemiluminescence reactions based on varying concentrations of reactants.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Bis(2,4-dinitrophenyl) oxalate with high purity?

  • Methodological Answer : The synthesis typically involves the reaction of oxalic acid chloride with 2,4-dinitrophenol under anhydrous conditions. Key steps include:

  • Temperature Control : Maintain reaction temperatures between 0–5°C to minimize side reactions (e.g., hydrolysis of the oxalate ester) .
  • Solvent Selection : Use aprotic solvents like dichloromethane or tetrahydrofuran to enhance reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >98% purity, confirmed by HPLC or melting point analysis (reported range: 185–188°C) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of particulate matter (particle size <10 µm).
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm ester carbonyl stretches (C=O) at 1740–1760 cm⁻¹ and nitro group vibrations (NO₂) at 1520–1560 cm⁻¹.
  • ¹H NMR : Monitor aromatic proton signals (δ 8.5–9.0 ppm) and absence of unreacted phenol impurities.
  • Elemental Analysis : Validate molecular composition (C₁₄H₆N₄O₁₀; theoretical C%: 38.73, N%: 12.90) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Methodological Answer :

  • Variable Selection : Key factors include molar ratio (oxalic acid chloride:2,4-dinitrophenol), temperature, and solvent polarity.
  • Design Matrix : Use a 2³ factorial design to assess main effects and interactions. For example:
FactorLow Level (-1)High Level (+1)
Molar Ratio1:21:2.5
Temperature (°C)010
Solvent (Dielectric)THF (7.5)DCM (8.9)
  • Response Optimization : Maximize yield and purity using response surface methodology (RSM) .

Q. What strategies resolve contradictions in kinetic data for this compound decomposition?

  • Methodological Answer :

  • Multi-Method Validation : Compare thermal gravimetric analysis (TGA) with differential scanning calorimetry (DSC) to confirm decomposition onset temperatures (reported range: 200–220°C).
  • Theoretical Frameworks : Apply Arrhenius kinetics to model activation energy (Eₐ) discrepancies. For example, reconcile conflicting Eₐ values (80–100 kJ/mol) by accounting for autocatalytic effects in oxygen-rich environments .

Q. How can computational tools (e.g., COMSOL Multiphysics) model the photoluminescence quenching mechanisms of this compound?

  • Methodological Answer :

  • Parameterization : Input experimental data (e.g., fluorescence lifetime, Stern-Volmer constants) to simulate electron-transfer pathways.
  • AI Integration : Train neural networks on spectral datasets to predict quenching efficiency under varying solvent polarities .

Q. What experimental designs are suitable for studying the compound’s reactivity in radical-initiated polymerization?

  • Methodological Answer :

  • Controlled Radical Polymerization (CRP) : Use azobisisobutyronitrile (AIBN) as an initiator and monitor reaction progress via gel permeation chromatography (GPC).
  • Variable Isolation : Conduct time-resolved ESR spectroscopy to detect transient radical intermediates (e.g., dinitrophenyloxy radicals) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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